molecular formula C8H11NO B13032143 (1S)-1-(3-Furyl)but-3-enylamine

(1S)-1-(3-Furyl)but-3-enylamine

Cat. No.: B13032143
M. Wt: 137.18 g/mol
InChI Key: FTCIZTPKHSUQEM-QMMMGPOBSA-N
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Description

(1S)-1-(3-Furyl)but-3-enylamine is an organic compound that features a furan ring attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Furyl)but-3-enylamine can be achieved through several methods:

    Aldol Condensation: Starting from furfural and a suitable amine, followed by reduction and dehydration steps.

    Grignard Reaction: Using a Grignard reagent derived from 3-furylmagnesium bromide and reacting it with an appropriate butenylamine precursor.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The double bond in the butenylamine chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amine to a more reactive intermediate.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated amines.

    Substitution: Halogenated amines or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action for (1S)-1-(3-Furyl)but-3-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Furyl)propylamine: Similar structure but with a shorter carbon chain.

    (1S)-1-(2-Furyl)but-3-enylamine: Similar structure but with the furan ring in a different position.

Uniqueness

(1S)-1-(3-Furyl)but-3-enylamine is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(furan-3-yl)but-3-en-1-amine

InChI

InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m0/s1

InChI Key

FTCIZTPKHSUQEM-QMMMGPOBSA-N

Isomeric SMILES

C=CC[C@@H](C1=COC=C1)N

Canonical SMILES

C=CCC(C1=COC=C1)N

Origin of Product

United States

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